molecular formula C8H7ClO4S B1581297 5-(Chlorosulfonyl)-2-methylbenzoic acid CAS No. 89001-57-0

5-(Chlorosulfonyl)-2-methylbenzoic acid

Cat. No. B1581297
CAS RN: 89001-57-0
M. Wt: 234.66 g/mol
InChI Key: FMWIOAWRARBKDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, the industrial synthesis of chlorosulfuric acid (a related compound) entails the reaction of hydrogen chloride with a solution of sulfur trioxide in sulfuric acid . Another method involves the chlorination of sulfuric acid . A specific synthesis method for “5-(Chlorosulfonyl)-2-methylbenzoic acid” is not available in the current resources.

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

5-(Chlorosulfonyl)-2-methylbenzoic acid is utilized in various organic synthesis processes. For instance, it plays a role in the efficient synthesis of methyl 2-(chlorosulfonyl)benzoate, where it is involved in continuous-flow diazotization. This process is notable for reducing side reactions like hydrolysis, even in the presence of high concentrations of hydrochloric acid, demonstrating its efficacy in organic synthesis under specific conditions (Yu et al., 2016).

Intermediate in Pharmaceutical Synthesis

It serves as a key intermediate in the synthesis of certain pharmaceutical compounds. For example, it is involved in the synthesis pathways of anti-cancer drugs that inhibit thymidylate synthase. This highlights its significance in the development of life-saving medications (Cao Sheng-li, 2004).

Photocatalytic Degradation Studies

Research on photocatalytic degradation often includes compounds like 5-(chlorosulfonyl)-2-methylbenzoic acid. Studies using ZnO–SnO2/nano-clinoptilolite systems have investigated the degradation of compounds structurally similar to 5-(chlorosulfonyl)-2-methylbenzoic acid, providing insights into environmental applications, such as pollution control and water treatment technologies (Khodami & Nezamzadeh-Ejhieh, 2015).

Photochemical Behavior in Environmental Studies

Studies on the photochemical behavior of benzotriazole derivatives in aqueous solutions under UV radiation also contribute to understanding the environmental impact and behavior of similar compounds. Such research is crucial for evaluating the ecological effects and degradation pathways of various industrial chemicals (Liu et al., 2021).

Solubility and Interactions in Chemistry

Research on the solubility and interaction of related compounds in different solvents provides valuable information for chemical synthesis and pharmaceutical formulation. For instance, the study of 3,5-dinitro-2-methylbenzoic acid in various solvents contributes to a broader understanding of the solubility and chemical behavior of similar compounds (Ye et al., 2011).

Safety And Hazards

The safety data sheet of a related compound “5-(Chlorosulfonyl)-2-methoxybenzoic acid” mentions that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective clothing and eye protection .

properties

IUPAC Name

5-chlorosulfonyl-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c1-5-2-3-6(14(9,12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWIOAWRARBKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308844
Record name 5-(Chlorosulfonyl)-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chlorosulfonyl)-2-methylbenzoic acid

CAS RN

89001-57-0
Record name 5-(Chlorosulfonyl)-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89001-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chlorosulfonyl)-2-methylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089001570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 89001-57-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210248
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Chlorosulfonyl)-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of o-toluic acid (15 g, 0.11 mol) and chlorosulfonic acid (30 ml) was heated at 100° C. under nitrogen for 2.5 h. The reaction mixture was then poured onto ice (500 ml) and the resulting precipitate was filtered, yielding the title compound as an off-white solid (20 g, 78% yield). MP 151–155° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Baumgarth, N Beier, R Gericke - Journal of medicinal chemistry, 1997 - ACS Publications
The inhibition of the Na + /H + exchanger during cardiac ischemia and reperfusion has been shown to be beneficial for the preservation of the cellular integrity and functional …
Number of citations: 95 pubs.acs.org
SK Chitneni, ZJ Reitman, DM Gooden, H Yan… - European journal of …, 2016 - Elsevier
Introduction Malignant gliomas frequently harbor mutations in the isocitrate dehydrogenase 1 (IDH1) gene. Studies suggest that IDH mutation contributes to tumor pathogenesis through …
Number of citations: 13 www.sciencedirect.com
K Malarz, J Mularski, M Pacholczyk, R Musiol - Cancers, 2020 - mdpi.com
Isocitrate dehydrogenases constitute a class of enzymes that are crucial for cellular metabolism. The overexpression or mutation of isocitrate dehydrogenases are often found in …
Number of citations: 8 www.mdpi.com

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